

# Chiral Synthesis of 2-Anilinoethanol Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

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This document provides detailed application notes and experimental protocols for the chiral synthesis of **2-anilinoethanol** derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, and their enantioselective synthesis is of significant importance. The following sections outline four key strategies for obtaining enantiomerically enriched **2-anilinoethanol** derivatives: Asymmetric Transfer Hydrogenation, Chiral Auxiliary-Mediated Synthesis, Asymmetric Ring Opening of Epoxides, and Biocatalytic Kinetic Resolution.

## Asymmetric Transfer Hydrogenation of $\alpha$ -Anilino Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and efficient method for the synthesis of chiral alcohols from the corresponding ketones. This approach offers a direct route to chiral **2-anilinoethanol** derivatives from  $\alpha$ -anilino ketones, often with high yields and excellent enantioselectivities. The use of well-defined transition metal catalysts, such as those based on iridium or ruthenium with chiral ligands, is central to this methodology.

## Data Presentation

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of  $\alpha$ -Secondary-Amino Ketones

Entry	Substrate (R)	Product	Yield (%)	ee (%)
1	H	2-(phenylamino)ethanol	96	>99
2	4-Me	2-(p-tolylamino)ethanol	95	99
3	4-OMe	2-((4-methoxyphenyl)amino)ethanol	95	>99
4	4-F	2-((4-fluorophenyl)amino)ethanol	94	99
5	4-Cl	2-((4-chlorophenyl)amino)ethanol	92	98
6	4-Br	2-((4-bromophenyl)amino)ethanol	90	97
7	3-Me	2-(m-tolylamino)ethanol	96	99
8	3-Cl	2-((3-chlorophenyl)amino)ethanol	93	96
9	2-Me	2-(o-tolylamino)ethanol	93	98
10	2-Cl	2-((2-chlorophenyl)amino)ethanol	91	96

Reaction conditions: Substrate (0.2 mmol),  $[\text{Ir}(\text{COD})\text{Cl}]_2$  (0.1 mol%), Ligand (0.21 mol%), NaOH (0.26 mmol), in 1,2-dichloroethane (2.0 mL) at room temperature.

## Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

### Materials:

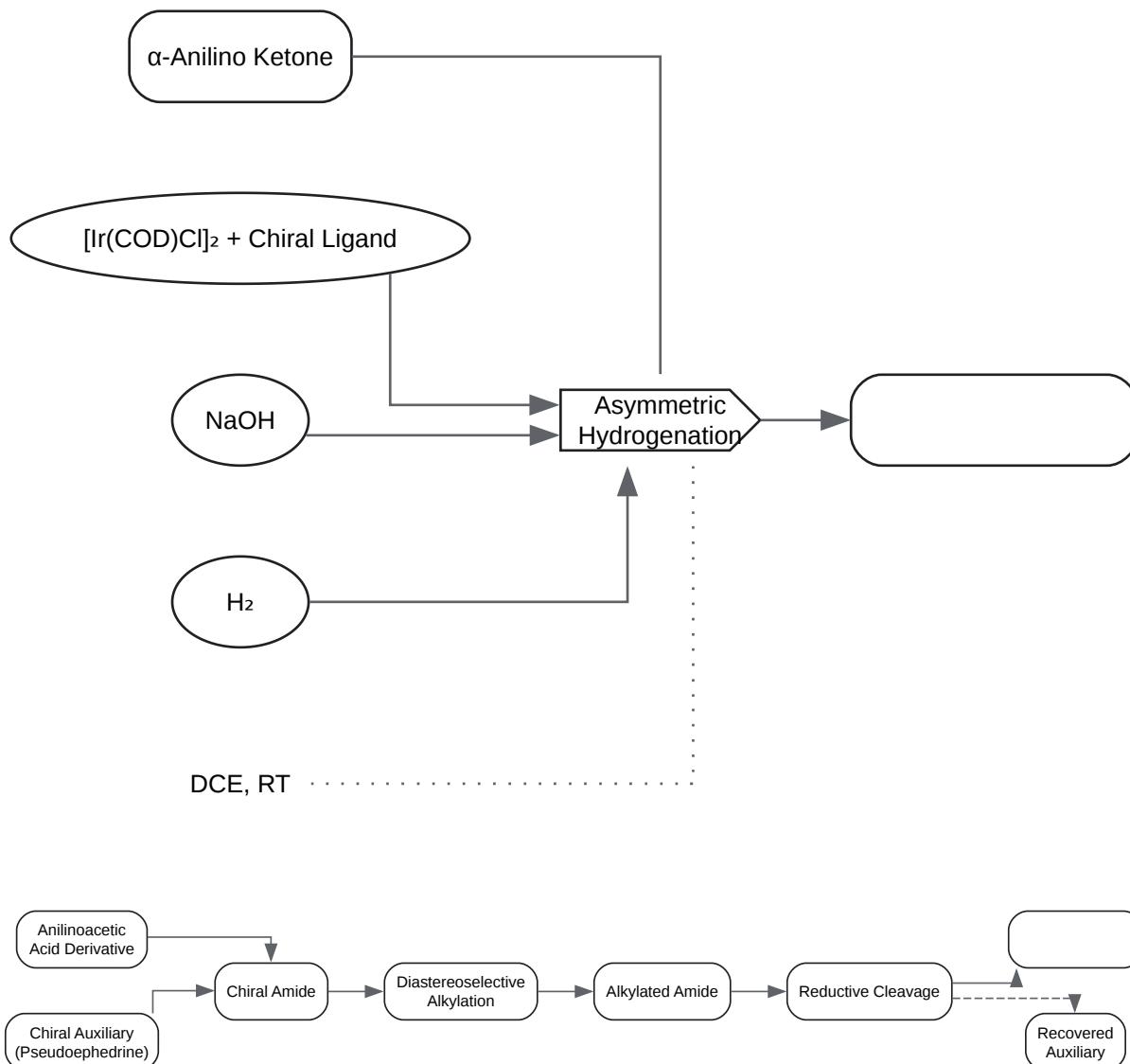
- $\alpha$ -Anilino ketone substrate
- $[\text{Ir}(\text{COD})\text{Cl}]_2$  (di- $\mu$ -chloro-bis(1,5-cyclooctadiene)diiridium(I))
- Chiral ligand (e.g., a chiral P,N,N-ligand)
- Sodium hydroxide (NaOH)
- 1,2-Dichloroethane (DCE), anhydrous
- Hydrogen gas ( $\text{H}_2$ )
- Standard glassware for air- and moisture-sensitive reactions

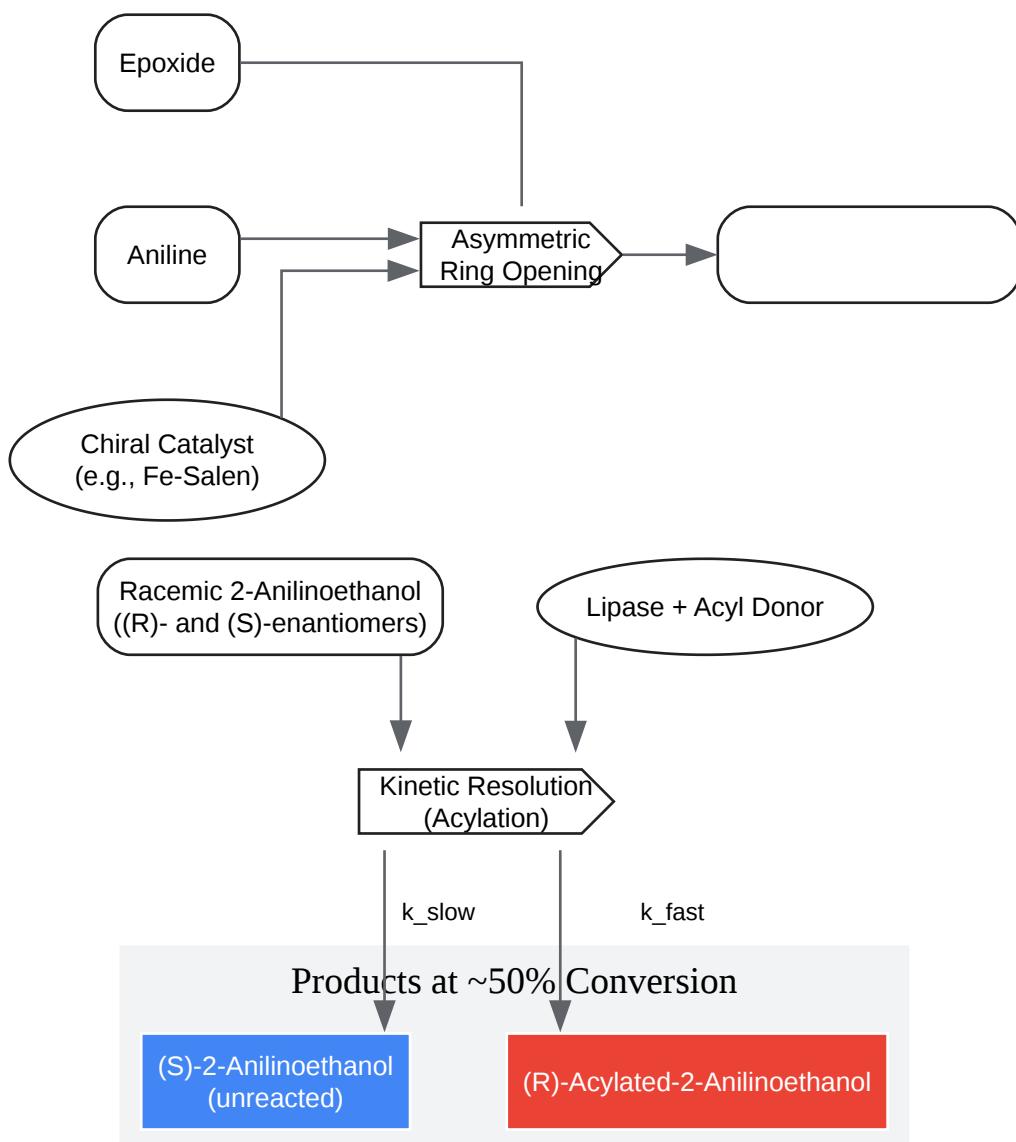
### Procedure:

- In a glovebox, a Schlenk tube is charged with the  $\alpha$ -anilino ketone substrate (0.2 mmol, 1.0 equiv),  $[\text{Ir}(\text{COD})\text{Cl}]_2$  (0.1 mol%), the chiral ligand (0.21 mol%), and NaOH (0.26 mmol).
- Anhydrous DCE (2.0 mL) is added to the tube.
- The Schlenk tube is sealed, taken out of the glovebox, and connected to a hydrogen balloon.
- The reaction mixture is stirred at room temperature (25-30 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired chiral **2-anilinoethanol** derivative.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

## Signaling Pathway/Workflow Diagram



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